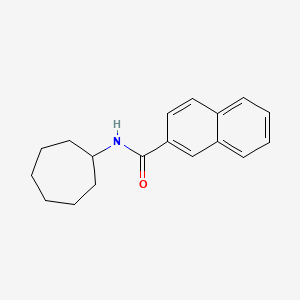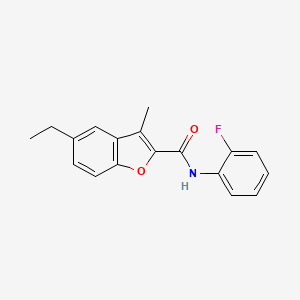
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide
Übersicht
Beschreibung
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide, commonly known as isoindolinone compound, is a synthetic organic compound with a molecular formula of C15H14N2O4. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In biochemistry, this compound has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, this compound has been studied for its potential as a modulator of various signaling pathways and as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it has been reported to act as a modulator of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt/mTOR pathway. This compound has also been reported to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and induce apoptosis. This compound has also been reported to have anti-inflammatory effects and can inhibit the activity of various enzymes involved in inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its versatility. This compound can be used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Another advantage of this compound is its stability, which allows for long-term storage and ease of use in experiments. However, one of the limitations of using this compound is its cost, which may limit its use in some research labs.
Zukünftige Richtungen
There are many future directions for the research of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a modulator of various signaling pathways.
Synthesemethoden
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-3-isoxazolyl)acetamide involves a multi-step process that includes the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride to form 2-bromo-N-hydroxyacetophenone. This compound is then reacted with 5-methylisoxazole-3-carboxylic acid to form the final product. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to optimize the yield and purity of the final product.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-8-6-11(16-21-8)15-12(18)7-17-13(19)9-4-2-3-5-10(9)14(17)20/h2-6H,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVGULBCCXCVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321936 | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349636-92-6 | |
| Record name | 2-(1,3-dioxoisoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)


![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)



![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)